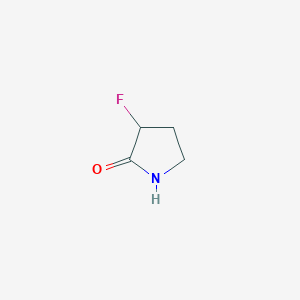

3-Fluoropyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

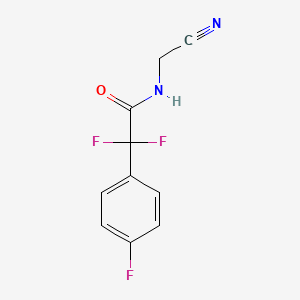

3-Fluoropyrrolidin-2-one is a chemical compound with the CAS Number: 1026565-61-6 . It has a molecular weight of 103.1 and is typically stored at room temperature . It is usually available in powder form .

Synthesis Analysis

The synthesis of polyfunctionalised 3-fluoropyrroles has been developed starting from commercial aldehydes . The methodology is concise, efficient and allows for the modular and systematic assembly of polysubstituted 3-fluoropyrroles .Molecular Structure Analysis

The molecular formula of this compound is C4H6FNO . The InChI Code is 1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 103.1 .Applications De Recherche Scientifique

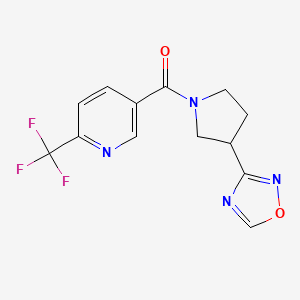

Metabolic Activation in DPP-IV Inhibitors

3-Fluoropyrrolidin-2-one derivatives have been studied for their role in metabolic activation when used as dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. These studies focus on the metabolic processes involving the fluoropyrrolidine ring, demonstrating its propensity for metabolic activation and the formation of reactive intermediates that can be trapped to form adducts, offering insights into bioactivation mechanisms (Xu et al., 2004).

Synthesis of Medicinal Intermediates

Research has been conducted on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing their utility as synthons in medicinal chemistry. These compounds are particularly valuable in the creation of dipeptidyl peptidase IV inhibitors, with their easy synthesis and high yield making them attractive for medicinal applications (Singh & Umemoto, 2011).

Azomethine Ylide Chemistry

The use of simple azomethine ylides in combination with a variety of vinyl fluorides allows for the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. This approach is significant for making these compounds more accessible for research and applications (McAlpine et al., 2015).

Iodocyclisation Techniques

Studies have been done on the preparation of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones via 5-exo-trig iodocyclisation from allylic fluorides. These findings help in understanding the chemical processes and stereocontrol in the synthesis of these compounds (Combettes et al., 2012).

Rearrangement into 3-Fluoropyrrolidines

2-Hydroxyalkylazetidines, when treated with DAST (diethylaminosulfur trifluoride), rearrange into 3-fluoropyrrolidines. This stereospecific reaction involves the formation of a bicyclic intermediate and is important for understanding the transformation processes in organic chemistry (Drouillat et al., 2008).

Mécanisme D'action

Target of Action

Pyrrolidin-2-one derivatives, to which 3-fluoropyrrolidin-2-one belongs, are known to interact with a variety of biological targets .

Mode of Action

It’s known that pyrrolidin-2-one derivatives can interact with their targets in a variety of ways, often involving hydrogen bonding .

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .

Result of Action

Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Action Environment

Environmental factors such as temperature, moisture, and soil type could affect the rate of dissipation of similar compounds .

Safety and Hazards

The safety information for 3-Fluoropyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The pyrrolidine ring, which is a part of 3-Fluoropyrrolidin-2-one, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and similar compounds could have significant potential in future drug discovery and development efforts.

Analyse Biochimique

Biochemical Properties

The nature of these interactions is likely to be influenced by the fluorine atom in the 3-Fluoropyrrolidin-2-one molecule, which can form strong hydrogen bonds and significantly alter the physicochemical properties of the compound .

Cellular Effects

They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom may enhance the binding affinity of this compound for its target molecules .

Propriétés

IUPAC Name |

3-fluoropyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUXPIAXCZUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026565-61-6 |

Source

|

| Record name | 3-fluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)

![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)

![8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2466708.png)

![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![1-(3,5-Dimethylphenyl)-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2466718.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)

![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)